molecular formula C11H8ClNO B14118784 4-chloro-6-phenylpyridin-2(1H)-one

4-chloro-6-phenylpyridin-2(1H)-one

Cat. No.: B14118784
M. Wt: 205.64 g/mol
InChI Key: CBTXMTBEHFFZDZ-UHFFFAOYSA-N
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Description

4-chloro-6-phenylpyridin-2(1H)-one is an organic compound with a molecular formula of C11H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chlorine atom at the 4th position and a phenyl group at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-phenylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with phenylmagnesium bromide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

4-chloro-6-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and phenyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-phenylpyridine
  • 6-phenylpyridin-2(1H)-one
  • 4-chloro-6-methylpyridin-2(1H)-one

Uniqueness

4-chloro-6-phenylpyridin-2(1H)-one is unique due to the specific positioning of the chlorine and phenyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chlorine atom can enhance the compound’s reactivity in substitution reactions, while the phenyl group can influence its binding interactions in biological systems.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

4-chloro-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H8ClNO/c12-9-6-10(13-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

CBTXMTBEHFFZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)Cl

Origin of Product

United States

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